2-acetamido-2-deoxy-beta-D-glucopyranosylamine

Glycosidase inhibition Lysosomal storage disorders Enzyme assay

2-Acetamido-2-deoxy-beta-D-glucopyranosylamine (CAS 4229-38-3), a beta-N-acetylglucosaminylamine, is a monosaccharide derivative structurally related to N-acetylglucosamine (GlcNAc). It serves as a fundamental building block in glycobiology, functioning as a precursor for synthesizing various 1-N-acyl derivatives and glycoconjugates.

Molecular Formula C8H16N2O5
Molecular Weight 220.22 g/mol
CAS No. 4229-38-3
Cat. No. B3041933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-2-deoxy-beta-D-glucopyranosylamine
CAS4229-38-3
Molecular FormulaC8H16N2O5
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1N)CO)O)O
InChIInChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
InChIKeyMCGXOCXFFNKASF-FMDGEEDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-2-deoxy-beta-D-glucopyranosylamine (CAS 4229-38-3): A Core Scaffold for Glycobiology Research and Inhibitor Development


2-Acetamido-2-deoxy-beta-D-glucopyranosylamine (CAS 4229-38-3), a beta-N-acetylglucosaminylamine, is a monosaccharide derivative structurally related to N-acetylglucosamine (GlcNAc) . It serves as a fundamental building block in glycobiology, functioning as a precursor for synthesizing various 1-N-acyl derivatives and glycoconjugates . Unlike GlcNAc, which acts primarily as a substrate, this compound is frequently employed as a weak inhibitor or a core scaffold for developing more potent and selective glycosidase inhibitors [1]. Its unique beta-anomeric amine at the C-1 position confers distinct chemical reactivity, making it a valuable intermediate for constructing N-linked glycopeptide mimetics and affinity chromatography ligands, thereby distinguishing it from simple sugars and other anomeric forms .

Why 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine is Not Interchangeable with GlcNAc or Other Glycosylamines


Direct substitution of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine with its parent monosaccharide, N-acetylglucosamine (GlcNAc), or other glycosylamines is scientifically untenable due to fundamental differences in their biochemical roles and physicochemical properties. GlcNAc serves as a natural substrate for glycosyltransferases and glycosidases, while 2-acetamido-2-deoxy-beta-D-glucopyranosylamine acts as a weak inhibitor of certain glycosidases [1] and, critically, as a versatile synthetic intermediate for creating more complex, functional molecules . The presence of a primary amine at the anomeric carbon in the beta-configuration allows for specific N-acylation and conjugation chemistries that are impossible with the reducing sugar GlcNAc. Consequently, attempting to use GlcNAc or other analogs in protocols requiring the specific reactivity of this beta-D-glucopyranosylamine will lead to failed syntheses, inactive probes, or misinterpretation of enzyme inhibition data.

Quantitative Differentiation: 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine vs. Key Comparators


Comparative Weak Inhibition of β-Hexosaminidase

2-Acetamido-2-deoxy-beta-D-glucopyranosylamine acts as a weak inhibitor of human β-hexosaminidase, with an IC50 value of 315 μM. This is in stark contrast to the high-affinity inhibitor PUGNAc (CAS 132489-69-1), which exhibits an IC50 of 6 nM against the same enzyme [1]. The nearly 52,500-fold difference in potency demonstrates that the target compound is unsuitable as a potent, ready-to-use inhibitor but is instead a critical starting point for medicinal chemistry efforts to design more effective analogs.

Glycosidase inhibition Lysosomal storage disorders Enzyme assay

Critical Intermediate for Potent Isothiocyanate Inhibitors

The target compound is a direct synthetic precursor to 2-acetamido-2-deoxy-β-D-glucopyranosyl isothiocyanate, an irreversible inhibitor of human N-acetyl-β-D-hexosaminidase. Studies show that while the parent amine itself is a weak, reversible binder, the derived isothiocyanate binds covalently to the enzyme's active site. This is evidenced by the fact that dialysis does not restore enzyme activity after incubation with the isothiocyanate, and that the competitive inhibitor N-acetyl-D-glucosamine (GlcNAc) protects the enzyme from inactivation [1].

Enzyme mechanism Irreversible inhibition Chemical biology

Foundation for High-Purity Affinity Chromatography Ligands

Derivatization of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine yields potent affinity ligands for enzyme purification. Specifically, the derivative N-(epsilon-aminohexanoyl)-2-acetamido-2-deoxy-beta-D-glucopyranosylamine, when immobilized on CNBr-activated Sepharose, enables a remarkable 800-fold purification of a β-N-acetylhexosaminidase from Trichomonas foetus extracts in a single step [1]. The parent amine's structure provides the essential GlcNAc recognition motif required for this high-affinity, reversible binding.

Protein purification Affinity chromatography Hexosaminidase

Distinct Reactivity in N-Glycopeptide Synthesis

The β-anomeric amine of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine is a unique chemical handle for creating N-linked glycopeptide mimetics. It reacts cleanly with activated esters, such as pentafluorophenyl succinamate, to form N-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)succinamide . This specific N-acylation is a key step in constructing analogs of the N-glycan core structure, GlcNAc-β-Asn. This contrasts with the use of GlcNAc, which would require complex anomeric manipulation and protection/deprotection strategies to achieve a similar linkage.

Glycopeptide synthesis Chemoenzymatic synthesis N-linked glycans

Procurement-Guided Applications for 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine


Medicinal Chemistry: Scaffold for Developing Potent Glycosidase Inhibitors

2-Acetamido-2-deoxy-beta-D-glucopyranosylamine is an ideal starting material for medicinal chemistry programs aimed at developing inhibitors of β-hexosaminidases or O-GlcNAcase. Its weak inherent inhibitory activity (IC50 = 315 μM against β-hexosaminidase [1]) makes it a non-cytotoxic scaffold suitable for systematic derivatization. Researchers can functionalize the anomeric amine to create libraries of N-acyl or N-carbamoyl derivatives, similar to the strategy used to generate the potent but non-selective inhibitor PUGNAc (IC50 = 6 nM [1]), or the irreversible isothiocyanate probes [2]. This approach is directly relevant to discovering new chemical tools for studying lysosomal storage disorders like Tay-Sachs and Sandhoff diseases.

Biochemistry: Custom Synthesis of Affinity Chromatography Resins

This compound is a strategic building block for preparing bespoke affinity chromatography media for purifying hexosaminidases. As demonstrated with the N-(epsilon-aminohexanoyl) derivative, immobilization of a ligand based on this core structure onto a Sepharose matrix enabled an 800-fold purification of a target enzyme from a complex biological extract [3]. Laboratories focused on enzymology, structural biology, or producing recombinant hexosaminidases can procure this amine to synthesize and optimize their own high-capacity, highly selective affinity resins, a capability not offered by simple sugars like GlcNAc.

Glycobiology: Synthesis of N-Linked Glycopeptide Tools and Mimetics

For researchers investigating N-linked glycosylation, 2-acetamido-2-deoxy-beta-D-glucopyranosylamine provides a direct route to synthesize GlcNAc-β-Asn mimetics, the core linkage in all N-glycans. The anomeric amine reacts with activated aspartic acid derivatives to efficiently form this key structure . This enables the creation of defined glycopeptide standards for mass spectrometry, substrates for glycosyltransferases like PNGase F, or stable mimics for studying lectin binding. The direct conjugation chemistry saves significant time and resources compared to de novo synthesis starting from protected GlcNAc.

Chemical Biology: Development of Activity-Based Probes (ABPs)

The compound is a key precursor for creating activity-based probes (ABPs) for glycosidases. Conversion to its isothiocyanate derivative yields an irreversible, active-site-directed probe that can covalently label β-N-acetylhexosaminidases [2]. By further incorporating a fluorescent or biotin tag onto the amine or acetamido group, researchers can create powerful tools for activity-based protein profiling (ABPP), in-gel fluorescence imaging, or pull-down assays to identify and quantify active glycosidases in complex proteomes.

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